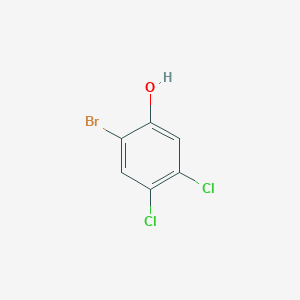

2-Bromo-4,5-dichlorophenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4,5-dichlorophenol is a halophenol . It is also known as Phenol, 4-bromo-2,5-dichloro-, Phosvel phenol, and Leptophos phenol . Its molecular formula is C6H3BrCl2O .

Synthesis Analysis

While specific synthesis methods for 2-Bromo-4,5-dichlorophenol were not found, a general approach to synthesizing polysubstituted benzenes involves planning the sequence of reactions in the right order, particularly important in the synthesis of substituted aromatic rings, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .Molecular Structure Analysis

The molecular weight of 2-Bromo-4,5-dichlorophenol is 241.897 . The IUPAC Standard InChI is InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H .Scientific Research Applications

Water Quality Analysis

2-Bromo-4,5-dichlorophenol is used in the analysis of phenolic compounds in water . Phenolic compounds, either phenol or related substituted species, are involved in many industrial and chemical processes as either reagents or byproducts . Their ubiquitous presence and widespread use makes pollution with phenols very likely . Waters are particularly impacted and careful monitoring is necessary to detect this source of pollution as it can represent a serious threat to environmental and human health .

Soil Quality Analysis

Similar to water quality analysis, 2-Bromo-4,5-dichlorophenol is also used in the determination of chlorophenols in soil . The determination of 18 chlorophenols in water and soil is straightforward on an Agilent VF-5ms column in under 13 minutes .

Environmental Monitoring

Due to its presence in various industrial processes, 2-Bromo-4,5-dichlorophenol is often monitored in the environment. It is used as a standard in the analysis of environmental samples for the presence of phenolic compounds .

Industrial Processes

2-Bromo-4,5-dichlorophenol is involved in many industrial and chemical processes as either reagents or byproducts . Its analysis helps in monitoring and controlling these processes.

Research Grade Applications

2-Bromo-4,5-dichlorophenol is also available as a research grade compound . This indicates its use in various research applications, although the specific details are not provided .

Gas Chromatography-Mass Spectrometry (GC-MS)

2-Bromo-4,5-dichlorophenol is used in GC-MS, a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample .

Safety and Hazards

Mechanism of Action

Mode of Action

It’s worth noting that phenolic compounds, in general, can interact with proteins and other cellular components through hydrogen bonding and hydrophobic interactions . The bromine and chlorine substituents on the phenol ring may also influence its reactivity and interaction with targets .

Biochemical Pathways

Chlorophenols and their derivatives, in general, can interfere with various cellular processes, including energy production and enzyme activity, due to their potential to disrupt cellular membranes and protein structures . .

Pharmacokinetics

Phenolic compounds, in general, can be absorbed through the gastrointestinal tract, metabolized primarily in the liver, and excreted in urine. The bromine and chlorine substituents may affect the compound’s bioavailability and metabolic stability .

Result of Action

Phenolic compounds can cause cellular damage and disrupt normal cellular functions due to their potential to generate reactive oxygen species and interact with cellular components .

Action Environment

The action of 2-Bromo-4,5-dichlorophenol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Furthermore, the presence of other substances in the environment can influence the compound’s solubility and bioavailability .

properties

IUPAC Name |

2-bromo-4,5-dichlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPQRCCVUBXCPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dichlorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)

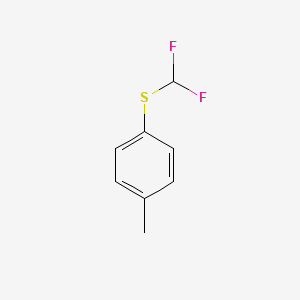

![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)